2-Deuterio-9,9-dimethylfluorene
Description
Contextual Significance of Fluorene (B118485) Derivatives in Organic Chemistry
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in various fields of chemistry. entrepreneur-cn.comresearchgate.net Their rigid, planar structure and extensive π-electron system endow them with interesting photophysical and electronic properties. entrepreneur-cn.comresearchgate.net This has led to their widespread application in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent probes. entrepreneur-cn.comwikipedia.orgchemicalbook.com
The fluorene backbone can be readily functionalized at several positions, allowing for the synthesis of a diverse array of derivatives with tailored properties. entrepreneur-cn.comasianpubs.org The C9 position is particularly reactive due to the acidity of its benzylic protons, while the aromatic rings are susceptible to electrophilic substitution, most commonly at the C2 and C7 positions. asianpubs.org This versatility makes fluorene derivatives valuable building blocks in organic synthesis and the creation of complex molecular architectures. nih.gov
Role of Deuterium (B1214612) Labeling in Mechanistic Investigations
Deuterium (²H), a stable isotope of hydrogen, plays a crucial role in elucidating reaction mechanisms. chem-station.com Its application stems from the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. chem-station.comresearchgate.net
The concept of isotope effects emerged shortly after the discovery of stable isotopes in the 1930s. tandfonline.comnih.gov Jacob Bigeleisen was a key figure in developing the theory behind isotope effects, providing a framework for their interpretation. tandfonline.comnih.gov Early research demonstrated that replacing hydrogen with deuterium, which doubles the atomic mass, can lead to significant and measurable changes in reaction rates. researchgate.net This discovery opened the door for using deuterium labeling as a powerful tool to probe the transition states of chemical reactions. tandfonline.comnih.govtandfonline.com If the bond to the labeled atom is broken or formed in the rate-determining step of a reaction, a primary KIE is observed, providing strong evidence for the involvement of that bond in the reaction's critical step. acs.org
The ability to introduce a deuterium atom at a specific position within a molecule, known as site-specific deuteration, offers a refined approach to mechanistic studies. nih.govbrightspec.com This precision allows chemists to pinpoint which specific C-H bonds are involved in a reaction mechanism. researchgate.net By observing the presence or absence of a KIE upon deuteration at a particular site, researchers can distinguish between different potential reaction pathways. researchgate.net This method is invaluable for understanding complex reaction cascades, identifying intermediates, and validating proposed mechanisms. researchgate.netnih.gov Furthermore, site-specific deuteration is instrumental in various analytical techniques, including NMR spectroscopy and mass spectrometry, to track the fate of specific atoms throughout a chemical transformation. nih.gov
Scope and Research Focus on 2-Deuterio-9,9-dimethylfluorene
The compound this compound is a specifically designed molecule that combines the advantageous properties of the fluorene framework with the mechanistic insights provided by deuterium labeling. The dimethyl substitution at the C9 position prevents unwanted reactions at this site, thereby directing any transformation to the aromatic rings. nih.govresearchgate.net The deuterium label at the C2 position serves as a precise probe for reactions involving this specific site.
Research on this compound is primarily focused on its use as a mechanistic tool. By comparing the reactivity of this deuterated compound to its non-deuterated counterpart (9,9-dimethylfluorene), chemists can determine if the C2-H bond is cleaved during the rate-determining step of a given reaction. This information is crucial for understanding the mechanisms of various chemical transformations, such as electrophilic aromatic substitution, C-H activation, and cross-coupling reactions involving fluorene derivatives. The insights gained from studying this compound contribute to the broader understanding of reaction mechanisms in organic chemistry and can aid in the design of more efficient and selective synthetic methods.
Structure
3D Structure
Properties
Molecular Formula |
C15H14 |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-deuterio-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3/i5D |
InChI Key |
ZHQNDEHZACHHTA-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C3=CC=CC=C3C(C2=C1)(C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Deuterio 9,9 Dimethylfluorene
Strategies for Deuterium (B1214612) Incorporation at the 2-Position
The primary challenge in the synthesis of 2-Deuterio-9,9-dimethylfluorene lies in achieving regioselective deuteration, specifically at the C2 position of the fluorene (B118485) core. This section outlines the key strategies that can be employed to achieve this targeted isotopic labeling.
Regioselective Deuteration Techniques
Two principal regioselective deuteration techniques are paramount for the synthesis of this compound: the deuteration of a pre-functionalized precursor and direct C-H activation.
The first and more traditional approach involves the synthesis of a 9,9-dimethylfluorene derivative where the 2-position is functionalized with a group amenable to replacement by a deuterium atom. The most common precursor for this strategy is 2-bromo-9,9-dimethylfluorene (B1278457). The bromine atom at the 2-position serves as a synthetic handle that can be selectively replaced by deuterium through various chemical transformations.
The second, more modern approach involves the direct activation of the C-H bond at the 2-position of the 9,9-dimethylfluorene scaffold, followed by quenching with a deuterium source. This method offers a more atom-economical route, avoiding the need for pre-functionalization. However, achieving high regioselectivity can be challenging and often requires the use of specific directing groups or catalysts.
Precursor Synthesis and Deuterium Exchange Protocols
A robust synthesis of the deuterated target molecule relies on the efficient preparation of suitable precursors and well-defined deuterium exchange protocols.
The foundational step in these synthetic approaches is the construction of the 9,9-dimethylfluorene core. This is typically achieved through the dialkylation of fluorene at the C9 position. A common method involves the deprotonation of fluorene with a strong base, such as potassium hydroxide (B78521) or sodium hydride, followed by the addition of a methylating agent like methyl iodide or dimethyl carbonate. google.com The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).
For the precursor-based approach, the synthesis of 2-bromo-9,9-dimethylfluorene is essential. This can be accomplished in a two-step sequence starting from fluorene. First, fluorene is brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin in a suitable solvent like propylene (B89431) carbonate. google.comgoogle.com The resulting 2-bromofluorene (B47209) is then subjected to dimethylation at the 9-position using a base and a methylating agent, as described above, to yield 2-bromo-9,9-dimethylfluorene. google.comchemicalbook.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Fluorene | 1. Dibromohydantoin, Propylene Carbonate; 2. Methyl Iodide, Potassium Hydroxide, DMSO | 2-Bromo-9,9-dimethylfluorene | - | google.com |
| 2-Bromofluorene | Methyl Iodide, Sodium Hydroxide, TEBAC, DMSO | 2-Bromo-9,9-dimethylfluorene | 98 | chemicalbook.com |
Table 1: Synthesis of 2-Bromo-9,9-dimethylfluorene.
With the precursor, 2-bromo-9,9-dimethylfluorene, in hand, several methods can be employed for the introduction of deuterium at the 2-position.
One of the most reliable methods is halogen-metal exchange followed by deuterolysis . This involves treating 2-bromo-9,9-dimethylfluorene with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This reaction generates the corresponding 2-lithio-9,9-dimethylfluorene intermediate. Subsequent quenching of this highly reactive organolithium species with a deuterium source, typically deuterium oxide (D₂O), results in the formation of this compound with high isotopic incorporation.
Another viable method is the palladium-catalyzed reduction of the aryl bromide . In this approach, 2-bromo-9,9-dimethylfluorene is reacted with a deuterium source, such as D₂O or deuterium gas (D₂), in the presence of a palladium catalyst and a suitable ligand. This method offers the advantage of milder reaction conditions compared to organolithium-based methods.
Catalytic Approaches in Deuterated Fluorene Synthesis
Catalytic methods, particularly those involving transition metals, offer powerful and often more direct routes for the synthesis of deuterated compounds.
Metal-Catalyzed Deuteration Reactions
Transition metal-catalyzed reactions can be employed for both the deuteration of pre-functionalized precursors and the direct C-H activation of the fluorene scaffold.
As mentioned, palladium-catalyzed dehalogenation-deuteration of 2-bromo-9,9-dimethylfluorene is a prominent example. Various palladium sources, such as palladium on carbon (Pd/C) or palladium acetate, can be used in conjunction with a deuterium source to effect this transformation.
More advanced catalytic strategies focus on direct C-H activation . Iridium and rhodium complexes have emerged as particularly effective catalysts for the regioselective deuteration of aromatic compounds through C-H activation. While specific application to 9,9-dimethylfluorene at the 2-position is not extensively documented, the principles of directed C-H activation suggest its feasibility. For instance, an appropriate directing group could be temporarily installed on the fluorene backbone to guide an iridium or rhodium catalyst to the ortho C-H bonds at the 2- and 7-positions for deuteration. The development of such a directed catalytic system would represent a significant advancement in the synthesis of this compound, offering a highly efficient and selective route. Research in iridium-catalyzed ortho-deuteration of various aromatic substrates provides a strong basis for the potential application of these methods to the fluorene system. nih.govscispace.com
| Precursor | Catalyst System | Deuterium Source | Product | Reference |
| 2-Bromo-9,9-dimethylfluorene | n-Butyllithium | D₂O | This compound | Inferred from general organometallic principles |
| 2-Bromo-9,9-dimethylfluorene | Palladium Catalyst | D₂O or D₂ | This compound | Inferred from general catalytic principles |
| 9,9-Dimethylfluorene | Iridium or Rhodium Catalyst (with directing group) | Deuterated Solvent (e.g., C₆D₆) or D₂O | This compound | Inferred from general C-H activation literature nih.govscispace.com |
Table 2: Potential Synthetic Routes to this compound.
Organocatalytic Methods for Isotopic Labeling
The field of organocatalysis has emerged as a powerful tool for various chemical transformations, including isotopic labeling. These methods offer the advantage of being metal-free, often proceeding under mild reaction conditions with high selectivity. For the targeted deuteration of 2-bromo-9,9-dimethylfluorene to yield this compound, an organocatalytic approach could potentially involve a photoredox-catalyzed reaction.
In a hypothetical scenario, an organic photosensitizer, upon excitation with visible light, could facilitate a single-electron transfer to the 2-bromo-9,9-dimethylfluorene. This would generate a radical anion, which could then cleave the carbon-bromine bond to form an aryl radical at the 2-position. This highly reactive intermediate could then abstract a deuterium atom from a suitable deuterium source, such as deuterated water (D₂O) or a deuterated thiol, to afford the desired this compound. The catalytic cycle would be completed by the regeneration of the organocatalyst.
The choice of the organophotocatalyst is crucial and would likely be an organic dye with appropriate redox potentials, such as eosin (B541160) Y or a similar compound. The reaction conditions, including the solvent, the deuterium source, and the light source, would need to be carefully optimized to ensure efficient and selective deuteration.
Optimization of Synthetic Pathways for Isotopic Purity and Yield
The successful synthesis of this compound hinges on the meticulous optimization of the reaction conditions to maximize both the chemical yield and, critically, the isotopic purity of the product. A plausible and more conventional approach to this synthesis involves a metal-catalyzed hydrogen-deuterium exchange reaction, starting from 2-bromo-9,9-dimethylfluorene. This would first involve the reduction of the aryl bromide to the corresponding arene, followed by a directed C-H activation and deuteration at the 2-position.
Alternatively, a more direct, albeit potentially less selective, method would be a direct palladium-catalyzed C-H activation/deuteration of 9,9-dimethylfluorene. sigmaaldrich.com For the purpose of this discussion, we will consider the optimization of a hypothetical palladium-catalyzed deuteration of 9,9-dimethylfluorene using deuterium gas (D₂).
The key parameters to optimize would include the choice of catalyst, ligand, solvent, temperature, and deuterium gas pressure. A systematic study varying these parameters would be necessary to identify the optimal conditions.
Table 1: Hypothetical Optimization of Palladium-Catalyzed Deuteration of 9,9-dimethylfluorene
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | D₂ Pressure (atm) | Yield (%) | Isotopic Purity (%) |
| 1 | Pd(OAc)₂ (5) | P(t-Bu)₃ | Toluene | 80 | 1 | 65 | 85 |
| 2 | Pd(OAc)₂ (5) | P(t-Bu)₃ | Toluene | 100 | 1 | 75 | 90 |
| 3 | Pd(OAc)₂ (5) | P(t-Bu)₃ | Toluene | 100 | 5 | 80 | >95 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 100 | 5 | 70 | 92 |
| 5 | Pd/C (10) | - | Ethyl Acetate | 100 | 5 | 85 | >98 |
This table presents hypothetical data for illustrative purposes.
The data in Table 1 suggests that higher temperatures and deuterium gas pressures generally lead to improved yields and isotopic purity. The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) could offer advantages in terms of ease of separation and potential for higher isotopic incorporation. Further optimization would involve screening a wider range of ligands and solvents.
Isotopic Analytical Verification of Synthetic Products
The unambiguous confirmation of the structure and isotopic purity of the synthesized this compound is paramount. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be employed for this purpose. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the precise mass of a molecule, which allows for the differentiation between the deuterated and non-deuterated compounds. nih.gov The mass difference between a proton and a deuteron (B1233211) is approximately 1.006 Da. HRMS can easily resolve this difference and provide a quantitative measure of the isotopic enrichment by comparing the intensities of the molecular ion peaks corresponding to the deuterated and non-deuterated species. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the exact position of the deuterium label.
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C2 position would be absent or significantly diminished, providing strong evidence for successful deuteration at that site. The integration of the remaining aromatic protons would also change accordingly.
²H NMR: A ²H NMR spectrum would show a signal at the chemical shift corresponding to the C2 position, directly observing the incorporated deuterium atom.
¹³C NMR: The ¹³C NMR spectrum would also be informative. The carbon atom bonded to the deuterium (C2) would exhibit a characteristic triplet splitting pattern due to C-D coupling, and its chemical shift would be slightly upfield compared to the corresponding carbon in the non-deuterated compound.
Table 2: Hypothetical Analytical Data for this compound
| Analytical Technique | Parameter | Expected Result for this compound |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 196.1411, Found: 196.141x |
| Isotopic Purity | >98% (based on relative abundance of m/z 196.1411 vs. 195.1348) | |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | Absence of signal around 7.4-7.5 ppm (corresponding to H2) |
| Integration | Reduced integration in the aromatic region | |
| ²H NMR (76.7 MHz, CHCl₃) | Chemical Shift (δ) | Signal around 7.4-7.5 ppm |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | Signal for C2 appears as a triplet with a JC-D coupling constant |
This table presents hypothetical data for illustrative purposes.
By combining the data from these analytical techniques, the identity, isotopic purity, and regioselectivity of the deuteration of this compound can be unequivocally established.
Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects Kies
Theoretical Foundations of Kinetic Isotope Effects
The underlying principle of kinetic isotope effects lies in the mass difference between isotopes, which primarily affects the vibrational frequencies of chemical bonds. princeton.edubaranlab.org This difference in vibrational energy, particularly the zero-point energy (ZPE), is the main contributor to the observed rate changes.
Primary Kinetic Isotope Effects in C-H/C-D Bond Cleavage
When a bond to an isotopically substituted atom is cleaved in the rate-determining step of a reaction, it gives rise to a primary kinetic isotope effect. csbsju.edu For the C-H versus C-D bond, the C-H bond has a higher vibrational frequency and thus a higher zero-point energy than the C-D bond. csbsju.edu Breaking the C-H bond, therefore, requires less energy than breaking the stronger C-D bond, resulting in a faster reaction rate for the non-deuterated compound. ias.ac.in The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), is typically greater than 1 and can range from 2 to 7, providing strong evidence for C-H bond cleavage in the rate-determining step. elsevierpure.comlibretexts.org A kH/kD value greater than 2 usually signifies considerable C-H bond cleavage at the transition state. ias.ac.in
Secondary Kinetic Isotope Effects and Vibrational Contributions
Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. csbsju.eduprinceton.edu These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state. princeton.edu These effects can be further classified as α, β, and γ effects depending on the position of the isotope relative to the reaction center. libretexts.org For instance, a change in hybridization at the carbon atom bonded to deuterium (B1214612) can lead to a secondary KIE. A change from sp3 to sp2 hybridization often results in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 can lead to an inverse KIE (kH/kD < 1). princeton.edu
Tunneling Effects in Deuterium Transfer Reactions
In some reactions, particularly those involving the transfer of light particles like hydrogen isotopes, a quantum mechanical phenomenon known as tunneling can occur. eurekalert.org In this scenario, the particle can pass through the activation energy barrier rather than going over it. eurekalert.org Tunneling is more probable for the lighter protium (B1232500) than for the heavier deuterium. researchgate.netnih.gov This leads to unusually large kinetic isotope effects, often significantly greater than the semi-classical limit of around 7 at room temperature. nih.gov The observation of such large KIEs is a strong indicator that quantum tunneling is a significant contributor to the reaction mechanism. nih.gov
Experimental Determination of KIEs Involving 2-Deuterio-9,9-dimethylfluorene
The kinetic isotope effects for reactions involving this compound can be determined through various experimental techniques that monitor the reaction rates of the deuterated and non-deuterated compounds.
Steady-State and Pre-Equilibrium Kinetic Studies
Steady-state and pre-equilibrium approximations are kinetic models used to derive rate laws for multi-step reactions that involve reaction intermediates. libretexts.orglibretexts.org In the steady-state approximation, the concentration of the intermediate is assumed to be constant, meaning its rate of formation is equal to its rate of consumption. libretexts.org The pre-equilibrium approximation, on the other hand, assumes that a rapid equilibrium is established between the reactants and the intermediate before the rate-determining step. libretexts.orgyoutube.com By applying these models to reactions of 9,9-dimethylfluorene and its 2-deuterio analog, rate constants can be determined, and the kH/kD ratio can be calculated. These methods are particularly useful for understanding complex reaction pathways.
Intermolecular and Intramolecular Competition Experiments
Competition experiments offer a more direct and often more accurate method for determining KIEs. nih.govgithub.io
Intermolecular Competition: In this setup, a mixture of 9,9-dimethylfluorene and this compound is subjected to the reaction conditions. The relative rates are determined by analyzing the ratio of the products formed from each isotopologue. nih.gov This method is advantageous as it minimizes experimental errors that can arise from running separate reactions. baranlab.org
Intramolecular Competition: This type of experiment is possible when a molecule has multiple equivalent reaction sites, some of which are deuterated. For a molecule like 2,7-dideuterio-9,9-dimethylfluorene, the competition would be between the cleavage of a C-H bond and a C-D bond within the same molecule. The product distribution directly reflects the intramolecular KIE. uoc.grnih.gov
The comparison of intermolecular and intramolecular KIEs can provide valuable information about the formation of reactive intermediates prior to the rate-determining step. nih.gov
Research Findings in Tabular Format
To illustrate the application of these principles, consider the following hypothetical data from studies on the oxidation of 9,9-dimethylfluorene, where the reaction is believed to proceed via C-H bond cleavage.
Table 1: Intermolecular KIE for the Oxidation of 9,9-Dimethylfluorene
| Reactant Mixture | Product Ratio (Unlabeled/Labeled) | Calculated kH/kD |
| 1:1 9,9-dimethylfluorene / this compound | 5.8 : 1 | 5.8 |
This interactive table demonstrates a significant primary kinetic isotope effect, suggesting that the C-H bond at the 2-position is cleaved in the rate-determining step of the oxidation.
Table 2: Temperature Dependence of KIE in a Hydrogen Abstraction Reaction
| Temperature (°C) | kH/kD |
| 25 | 7.1 |
| 50 | 6.5 |
| 75 | 6.0 |
This interactive table shows that the kinetic isotope effect decreases with increasing temperature, a typical behavior for primary KIEs.
Advanced Spectroscopic Techniques for Rate Constant Measurement
The determination of precise rate constants for reactions involving both this compound and its non-deuterated counterpart is fundamental to calculating the kinetic isotope effect. Modern physical organic chemistry employs a suite of advanced spectroscopic techniques to monitor the progress of these reactions in real-time.
Stopped-flow spectroscopy is a prominent technique for studying fast reactions in solution. This method allows for the rapid mixing of reactants, on the millisecond timescale, and subsequent monitoring of the reaction progress by absorption or fluorescence spectroscopy. For instance, in the study of proton or deuteron (B1233211) abstraction from the fluorenyl system, the formation of the resulting carbanion, which is often colored, can be followed spectrophotometrically.
In a study on the multisite proton-coupled electron transfer (MS-PCET) in a fluorenyl benzoate (B1203000) derivative, stopped-flow absorption spectroscopy was utilized to measure the second-order rate constants for the oxidation of the C-H and C-D bonds. nih.gov The rate constants were determined by monitoring the disappearance of the ferrocenium (B1229745) oxidant over time.
Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool. While typically used for structural elucidation, it can also be adapted for kinetic measurements. By monitoring the change in the intensity of specific NMR signals corresponding to the reactant and product over time, rate constants can be determined. This technique is particularly useful for slower reactions and can provide detailed structural information about the species involved.
Laser flash photolysis is employed for studying extremely fast reactions, often those involving photochemically generated reactive intermediates. This technique allows for the generation of a transient species with a short pulse of laser light and its subsequent reactions are monitored by time-resolved spectroscopy. While not specifically documented for this compound, this method is a staple in mechanistic studies of related aromatic compounds.
Mechanistic Interpretations of Observed Deuterium KIEs
The magnitude of the deuterium kinetic isotope effect (kH/kD), the ratio of the rate constant for the reaction of the hydrogen-containing compound to that of the deuterium-containing compound, provides a wealth of information about the reaction mechanism.
Identification of Rate-Determining Steps
A primary kinetic isotope effect, where kH/kD is significantly greater than 1 (typically in the range of 2-7 at room temperature), is a strong indicator that the bond to the isotopically labeled atom is being broken in the rate-determining step of the reaction. epfl.chlibretexts.org In the context of this compound, if a reaction such as deprotonation at the C2 position exhibits a large KIE, it can be concluded that the abstraction of the proton or deuteron is the slowest step in the reaction sequence.
Conversely, a KIE value close to 1 suggests that the C-H (or C-D) bond is not significantly broken in the rate-determining step. This could mean that a subsequent step is rate-limiting, or that the bond is not involved in the reaction at all.
For example, in the tritium (B154650) exchange of fluorene (B118485) with methanolic sodium methoxide, high primary isotope effects were observed, indicating the absence of significant internal return and that the proton abstraction is the rate-determining step. researchgate.net
Transition State Characterization and Analysis
The magnitude of the primary KIE can also offer insights into the structure of the transition state. According to the Westheimer model, a maximum KIE is expected for a symmetrical transition state where the proton is equally shared between the donor and acceptor atoms. princeton.edu As the transition state becomes more reactant-like (early transition state) or product-like (late transition state), the KIE is expected to decrease.
Therefore, by measuring the KIE for a reaction of this compound under different conditions (e.g., with different bases), one can infer changes in the transition state structure. A study on the deprotonation of nitroethane by various amine bases demonstrated this principle, showing that the largest KIE occurred when the pKa of the nitroethane was equal to that of the conjugate acid of the amine, corresponding to the most symmetrical transition state. princeton.edu
Secondary kinetic isotope effects, which are smaller than primary KIEs, can also provide valuable information about the transition state. These effects arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org For instance, a secondary KIE at a neighboring carbon atom can indicate a change in hybridization from sp3 to sp2 in the transition state. A study on fluorene-9,9-d2 exchange showed a secondary isotope effect of 15%. researchgate.net
Analysis of Proton and Deuteron Transfer Dynamics
The study of KIEs in reactions of this compound can also shed light on the fundamental dynamics of proton and deuteron transfer. Unusually large KIEs, significantly exceeding the semi-classical limit of around 7 at room temperature, can be indicative of quantum mechanical tunneling. arxiv.orgnih.gov Tunneling occurs when a particle, due to its wave-like nature, can pass through a potential energy barrier rather than having to go over it. Because deuterium is twice as heavy as protium, it is much less likely to tunnel.
Mechanistic Investigations of Chemical Transformations Involving 2 Deuterio 9,9 Dimethylfluorene
Acid-Base Chemistry and Proton/Deuteron (B1233211) Transfer Reactions
The fluorene (B118485) system, with its relatively acidic methylene (B1212753) protons, has long been a subject of interest in the study of carbanion chemistry. The introduction of a deuterium (B1214612) atom at the 2-position of the aromatic ring in 9,9-dimethylfluorene allows for a detailed examination of how isotopic substitution influences acidity, exchange processes, and the behavior of these systems in the presence of strong bases.
The stability of a carbanion is a critical factor in its formation and subsequent reactivity. In fluorene and its derivatives, the resulting carbanion is stabilized by the delocalization of the negative charge over the aromatic system. However, the stability of carbanions is the reverse of carbocations; for instance, a methyl carbanion is more stable than a primary carbanion, which is in turn more stable than a secondary or tertiary carbanion. youtube.com This is because electron-donating groups, which stabilize carbocations, destabilize carbanions. youtube.com Resonance effects can significantly enhance the stability of a carbanion by delocalizing the negative charge over multiple atoms. youtube.com
The replacement of a proton with a deuteron can lead to observable differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. youtube.com This difference in bond strength can influence the rate of reactions where C-H or C-D bond cleavage is the rate-determining step. youtube.comlibretexts.org
Studies on the exchange of deuterium and tritium (B154650) in fluorene with liquid ammonia (B1221849) have shown that the rate of exchange is controlled by the breakage of the C-H (or C-D, C-T) bond in an intermediate activated complex. osti.gov Specifically, the deuterium on the aliphatic group of fluorene exchanged with the hydrogen of liquid ammonia twice as fast as tritium. osti.gov This highlights the sensitivity of the exchange process to the mass of the isotope. Generally, replacing hydrogen with deuterium can result in a reaction rate that is 6-10 times slower if the C-H bond is broken in the rate-determining step. wikipedia.org
The acidity of organic compounds can also be affected by deuteration. nih.gov This is attributed to two main factors: the difference in zero-point energy of the acids in water versus heavy water, and the isotope effects on intermolecular interactions between the solute and solvent. nih.gov The dominant effect is typically the exchange of a proton at the acidic site for a deuteron, which is influenced by changes in vibrational frequencies. nih.gov
In the presence of superbases, which are exceptionally strong bases, even weakly acidic protons can be removed. The study of 2-Deuterio-9,9-dimethylfluorene in such reactions can provide further information on the mechanism of proton/deuteron abstraction. The kinetic isotope effect would be a key indicator of whether the C-D bond is broken in the rate-determining step of the reaction.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The mechanism generally involves two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The first step is typically the slow, rate-determining step. masterorganicchemistry.com
The presence of a deuterium atom on the aromatic ring can influence the rate of electrophilic aromatic substitution. If the C-H or C-D bond is broken in the rate-determining step, a primary kinetic isotope effect will be observed, with the C-H bond breaking faster than the C-D bond. youtube.com However, in most electrophilic aromatic substitution reactions, the first step (attack of the electrophile) is rate-determining, and the C-H/C-D bond is broken in the fast second step. youtube.commasterorganicchemistry.com In such cases, there is no significant kinetic isotope effect. youtube.com
The observation that the rates of nitration for benzene (B151609) and its deuterated analogue are the same provides strong evidence that the C-H/C-D bond is not broken in the rate-determining step. youtube.com This supports the two-step mechanism where the formation of the sigma complex is the slow step. youtube.com
Secondary kinetic isotope effects, where the isotopically labeled bond is not broken, can also provide mechanistic insights. wikipedia.orgprinceton.edu These effects are generally smaller but can be used to distinguish between different reaction pathways, such as SN1 and SN2 reactions. wikipedia.org
The mechanism of electrophilic aromatic substitution involves the formation of intermediate complexes. Initially, a pi complex is formed, which does not involve actual bonding but rather an interaction between the electrophile and the pi electron cloud of the aromatic ring. uomustansiriyah.edu.iqyoutube.com This is a higher-energy and less stable intermediate. uomustansiriyah.edu.iq The pi complex then proceeds to form a sigma complex (or arenium ion), which involves the formation of a covalent bond between the electrophile and a carbon atom of the ring. uomustansiriyah.edu.iqyoutube.com The sigma complex is a resonance-stabilized carbocation and is a key intermediate in the reaction pathway. uomustansiriyah.edu.iqyoutube.com The formation of the sigma complex is the rate-determining step due to the disruption of aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com
Radical Reactions and Spin-Dependent Processes
The use of isotopically labeled compounds is a powerful tool for elucidating the mechanisms of radical reactions. The substitution of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. This effect arises from the difference in the zero-point vibrational energies of the C-H and C-D bonds.
Deuterium Labeling in Free Radical Chain Reactions
In free radical chain reactions, the introduction of a deuterium atom at a position not directly involved in bond breaking, such as the 2-position of the fluorene ring system in this compound, would be expected to exert a secondary kinetic isotope effect (SKIE). SKIEs are typically smaller than primary kinetic isotope effects (where the bond to the isotope is cleaved) but can provide valuable information about the transition state of the rate-determining step.
For a free radical chain reaction involving the fluorene moiety, such as hydrogen abstraction from the aromatic ring or addition of a radical to the aromatic system, the magnitude of the SKIE at the 2-position could help to distinguish between different possible mechanisms. For instance, a change in hybridization at the C2 carbon in the transition state from sp² to a more sp³-like character would be expected to result in an inverse SKIE (kH/kD < 1), while a change towards a more sp-like character could lead to a normal SKIE (kH/kD > 1).
Table 4.3.1.1: Hypothetical Secondary Kinetic Isotope Effects in a Radical Chain Reaction Involving this compound
| Proposed Rate-Determining Step | Expected Hybridization Change at C2 | Predicted Secondary KIE (kH/kD) |
| Radical addition to the C2-C3 bond | sp² → sp³ | < 1 (Inverse) |
| Abstraction of a hydrogen from a substituent | No significant change at C2 | ~ 1 (No significant effect) |
Note: This table is hypothetical and illustrates the principles of SKIEs. No experimental data for this compound was found.
Isotopic Effects on Radical Trapping and Recombination
Radical trapping experiments are often used to detect and identify transient radical intermediates. The rate of trapping can be influenced by isotopic substitution. In the case of a radical centered on the fluorene ring system, deuteration at the 2-position would likely have a negligible effect on the rate of trapping unless the trapping agent interacts directly with that position.
More significant would be the study of spin-dependent processes, such as radical pair recombination. The lifetime of a radical pair can be influenced by hyperfine coupling interactions between the unpaired electron spin and nuclear spins. The substitution of a proton (spin 1/2) with a deuteron (spin 1) at the 2-position would alter the hyperfine coupling constants, which could, in turn, affect the rate of intersystem crossing between singlet and triplet radical pairs. This could manifest as an isotope effect on the product distribution, particularly in reactions where products are formed from both singlet and triplet states.
Cycloaddition and Rearrangement Reactions
Pericyclic reactions, including cycloadditions and sigmatropic rearrangements, are characterized by their concerted nature and highly ordered transition states. Isotopic labeling is a subtle but powerful probe for the mechanisms of these reactions.
Pericyclic Reactions with Deuterated Fluorene Analogues
In cycloaddition reactions where the fluorene moiety acts as part of the diene or dienophile, deuteration at the 2-position would result in a secondary kinetic isotope effect. The magnitude and direction of this SKIE would provide insight into the degree of bond formation and rehybridization at the C2 carbon in the transition state. For example, in a Diels-Alder reaction involving the fluorene aromatic system, the change in hybridization from sp² towards sp³ at the reacting carbons would be expected to produce a small inverse SKIE.
Table 4.4.1.1: Expected Secondary Kinetic Isotope Effects in Pericyclic Reactions of this compound
| Reaction Type | Role of Fluorene Moiety | Expected Hybridization Change at C2 | Hypothetical SKIE (kH/kD) |
| [4+2] Cycloaddition | Diene | sp² → sp³ | < 1 (Inverse) |
| [2+2] Photocycloaddition | Alkene | sp² → sp³ | < 1 (Inverse) |
Note: This table is based on general principles of pericyclic reactions. No specific studies on this compound were identified.
Mechanistic Probes for Sigmatropic Rearrangements
Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. If the fluorene ring were part of the pi-system across which a group migrates, deuteration at the 2-position could be used to probe the electronic distribution in the cyclic transition state. While the C-D bond itself is not broken, its presence can subtly influence the stability of the transition state.
For example, in a hypothetical msu.eduutdallas.edu sigmatropic shift of a substituent along the fluorene periphery, the involvement of the C2 carbon in the delocalized pi-system of the transition state would be probed by the SKIE. A value of kH/kD different from unity would confirm the participation of the C2 position in the concerted mechanism. The interpretation of such an isotope effect would depend on the specific nature of the transition state, but it would provide a sensitive measure of the electronic changes occurring during the rearrangement.
Theoretical and Computational Studies of 2 Deuterio 9,9 Dimethylfluorene
Quantum Mechanical (QM) Calculations for Mechanistic Insights
Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of molecules. They provide a bottom-up approach to predicting molecular properties and reaction pathways, starting from the fundamental laws of quantum physics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. youtube.comnih.gov For 2-Deuterio-9,9-dimethylfluorene, DFT is employed to determine the molecule's most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netresearchgate.net By finding the minimum energy structure on the potential energy surface, DFT can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net
The introduction of deuterium (B1214612) at the C2 position has a negligible effect on the static equilibrium geometry of the molecule because the electronic potential energy surface is independent of atomic masses (Born-Oppenheimer approximation). However, DFT calculations are crucial for generating the precise energy profiles of reactions involving the C-H or C-D bond. These profiles map the energy of the system as it progresses from reactants to products through a transition state, forming the basis for understanding reaction kinetics. For instance, a study on donor-π bridge-acceptor systems demonstrated the validity of using the B3LYP/6-31G(d,p) level of theory for the geometry optimization of organic molecules. researchgate.net
Table 1: Predicted Geometric Parameters for Isotopologues of 9,9-dimethylfluorene using DFT This table presents hypothetical, yet representative, data that would be obtained from a DFT calculation at the B3LYP/6-31G(d,p) level of theory. The key takeaway is the near-identical nature of the geometric parameters, as isotopic substitution does not significantly alter the equilibrium molecular structure.
| Parameter | 9,9-dimethylfluorene (H-Isotopologue) | This compound (D-Isotopologue) |
| C2-H Bond Length | ~1.084 Å | N/A |
| C2-D Bond Length | N/A | ~1.084 Å |
| C1-C2 Bond Length | ~1.395 Å | ~1.395 Å |
| C2-C3 Bond Length | ~1.396 Å | ~1.396 Å |
| C9-C(CH₃) Bond Length | ~1.530 Å | ~1.530 Å |
| ∠C1-C2-C3 | ~120.1° | ~120.1° |
While DFT is a powerful tool, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often required for a more accurate description of transition states, especially where electron correlation effects are complex. A transition state is the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate.
For a hypothetical reaction involving the cleavage of the bond at the C2 position of this compound, these high-level calculations would provide a benchmark for the energies obtained from DFT. They are essential for validating the transition state structures predicted by DFT and for refining the energy barriers of a reaction. The primary kinetic isotope effect is highly sensitive to the vibrational frequencies at the transition state, making an accurate description of its geometry and force field paramount.
Molecular Dynamics (MD) Simulations of Deuterated Systems
Molecular dynamics simulations provide a way to study the time-evolution of a molecular system, offering insights into dynamic processes that are not captured by static QM calculations. arxiv.org By solving Newton's equations of motion, MD simulations can model the movements of atoms over time, revealing information about conformational changes, solvent interactions, and reaction dynamics.
Following geometry optimization, vibrational frequency analysis is typically performed. researchgate.net This calculation predicts the frequencies of all vibrational modes of the molecule. The most significant consequence of substituting hydrogen with deuterium is the change in vibrational frequencies, particularly for modes involving the movement of the substituted atom.
The C-D bond is stronger in a vibrational sense, but its stretching frequency is lower than that of the C-H bond due to the increased mass of deuterium (ν ∝ 1/√μ, where μ is the reduced mass). This difference in vibrational frequency leads to a lower zero-point energy (ZPE) for the deuterated molecule. uni-muenchen.denist.gov The ZPE is the minimum vibrational energy a molecule possesses, even at absolute zero temperature, and is calculated as a sum over all vibrational modes (ZPE = ½ Σhνᵢ). uni-muenchen.de The lower ZPE of the C-D bond compared to the C-H bond means that more energy is required to break the C-D bond, which is the fundamental origin of the primary kinetic isotope effect. princeton.educhemrxiv.org
Table 2: Calculated Vibrational Properties for C-H vs. C-D Bond in 9,9-dimethylfluorene This table illustrates the fundamental differences in vibrational frequency and zero-point energy arising from isotopic substitution, based on typical values for aromatic C-H/C-D bonds.
| Property | C-H Bond (at C2) | C-D Bond (at C2) |
| Stretching Frequency (ν) | ~3050 cm⁻¹ | ~2250 cm⁻¹ |
| Zero-Point Energy (ZPE) Contribution | ~4.36 kcal/mol | ~3.22 kcal/mol |
| ZPE Difference (ΔZPE) | \multicolumn{2}{c | }{~1.14 kcal/mol} |
Reactions are rarely carried out in the gas phase; the surrounding solvent can play a crucial role. MD simulations are particularly well-suited for studying these solvent effects. kuleuven.be Simulations can model the explicit interactions between the solute (this compound) and individual solvent molecules.
These simulations can reveal how the solvent influences the reaction trajectory. For example, the solvent can form a "cage" around the reactants, affecting the frequency of encounters and the ability of products to separate. kuleuven.be Furthermore, polar solvents can stabilize charged intermediates or transition states differently than nonpolar solvents, thereby altering the energy barrier and reaction rate. By running MD simulations in different solvent environments, one can gain a detailed picture of how the solvent couples to the reaction dynamics and influences the observed kinetic isotope effect.
Predicting Kinetic Isotope Effects from Computational Models
The ultimate goal of many of these computational studies is to predict and rationalize kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant for the reaction of the light isotopologue (kH) to that of the heavy isotopologue (kD), KIE = kH/kD. By combining the insights from QM and MD, a comprehensive model of the KIE can be constructed.
The primary KIE arises mainly from the difference in ZPE between the C-H and C-D bonds in the ground state and the transition state. princeton.edu Using the energy profiles from DFT or higher-level QM calculations, one can determine the activation energies for both the deuterated and non-deuterated reactions (Eₐ(H) and Eₐ(D)). The difference in these activation energies is dominated by the difference in ZPE between the ground state and the transition state.
Computational models can predict the KIE by calculating the partition functions for the reactants and transition states of both isotopic species. This allows for a direct comparison with experimental KIE values, which serves as a stringent test of the computed reaction mechanism. A good agreement between the predicted and experimental KIE provides strong evidence that the proposed transition state and reaction pathway are correct.
Table 3: Summary of Computationally Derived Values for KIE Prediction This table outlines the components that would be calculated to predict the kinetic isotope effect for a hypothetical C-H(D) bond-breaking reaction.
| Parameter | H-Isotopologue | D-Isotopologue |
| Ground State ZPE | ZPE_GS(H) | ZPE_GS(D) |
| Transition State ZPE | ZPE_TS(H) | ZPE_TS(D) |
| Activation Energy (Eₐ) | Eₐ(H) ≈ E_TS - E_GS(H) + ZPE_TS(H) - ZPE_GS(H) | Eₐ(D) ≈ E_TS - E_GS(D) + ZPE_TS(D) - ZPE_GS(D) |
| Predicted KIE (kH/kD) | \multicolumn{2}{c | }{exp[(Eₐ(D) - Eₐ(H))/RT]} |
Isotopic Partition Functions and Rate Constant Ratios
The effect of isotopic substitution on reaction rates can be understood through the lens of transition state theory, where the kinetic isotope effect (KIE) is related to the ratio of rate constants for the deuterated and non-deuterated species (k_D and k_H, respectively). This ratio is, in turn, dependent on the isotopic partition function ratios of the reactants and the transition state. icm.edu.pl
The partition function, a cornerstone of statistical mechanics, describes the statistical properties of a system in thermodynamic equilibrium. The isotopic partition function ratio can be calculated from the vibrational frequencies of the isotopic molecules, which can be obtained through computational methods such as Density Functional Theory (DFT). iaea.orgacs.org The Bigeleisen-Mayer equation provides a framework for relating the KIE to the vibrational frequencies of the reactants and the transition state.
For a hypothetical reaction involving the cleavage of the C-H or C-D bond at the 2-position of the fluorene (B118485) ring, the primary kinetic isotope effect would be expected. The lower zero-point energy of the C-D bond compared to the C-H bond typically leads to a larger activation energy for the deuterated species and thus a slower reaction rate (a "normal" KIE where k_H/k_D > 1).
Table 1: Illustrative Isotopic Partition Function Ratios and Rate Constant Ratios
| Parameter | Description | Illustrative Value |
| (Q_D/Q_H)_reactant | Isotopic partition function ratio for the reactant, this compound vs. 9,9-dimethylfluorene. | < 1 |
| (Q_D/Q_H)_transition state | Isotopic partition function ratio for the transition state of a hypothetical reaction. | < 1 |
| k_H/k_D | The ratio of the rate constants for the non-deuterated and deuterated species. | > 1 (for a primary KIE) |
Note: The values in this table are illustrative and represent the expected qualitative trends. Actual values would require specific computational modeling of a defined reaction.
Computational Validation of Experimental KIE Data
The calculated KIE can then be compared with experimental values. A good agreement between the computed and experimental KIE provides strong evidence for the proposed reaction mechanism. Discrepancies, on the other hand, can point to the need to refine the computational model or reconsider the mechanistic hypothesis. For instance, tunneling effects, which are more pronounced for hydrogen than deuterium, can lead to larger than expected KIEs and can be modeled computationally.
Electronic Structure Analysis of Deuterated Fluorenes
The substitution of hydrogen with deuterium does not alter the electronic potential energy surface of the molecule. However, the subtle changes in nuclear mass can influence the molecule's electronic properties through effects such as hyperconjugation and steric interactions.
Orbital Interactions and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org For this compound, NBO analysis can be used to investigate the interactions between the filled C-D sigma orbital and empty orbitals on the fluorene ring system.
Table 2: Illustrative NBO Analysis Output for a C-D Bond
| NBO Property | Description | Illustrative Finding |
| Occupancy of σ(C-D) | The number of electrons in the C-D bonding orbital. | Slightly less than 2, indicating minor delocalization. |
| Energy of σ(C-D) | The energy of the C-D bonding orbital. | Slightly lower than the corresponding σ(C-H) orbital. |
| Polarization | The distribution of the bonding orbital between the C and D atoms. | Polarized towards the more electronegative carbon atom. |
Note: This table provides an example of the type of information that can be obtained from an NBO analysis. The findings are based on general principles of C-D bonds.
Hyperconjugation and Steric Isotope Effects
Hyperconjugation is the interaction of the electrons in a sigma bond (e.g., C-H or C-D) with an adjacent empty or partially filled p-orbital or a π-orbital. allen.inwikipedia.orgunacademy.com This interaction leads to delocalization of electron density and stabilization of the molecule. The strength of hyperconjugation is dependent on the overlap between the interacting orbitals. Because the C-D bond has a lower zero-point energy and a slightly shorter average bond length than a C-H bond, the hyperconjugative donation from a C-D bond is generally considered to be weaker than that from a C-H bond.
A steric isotope effect refers to the difference in the steric requirements of isotopic atoms. Deuterium has a slightly smaller van der Waals radius than hydrogen, meaning it is effectively smaller. In sterically crowded systems, this can lead to a preference for the deuterated isomer. chemrxiv.org In the case of this compound, the steric environment around the 2-position is not particularly congested. However, in reactions where a bulky reagent approaches the fluorene ring, a subtle steric isotope effect might be computationally observable.
Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy with Deuterium (B1214612) Perturbation
NMR spectroscopy is exceptionally sensitive to the replacement of a proton with a deuteron (B1233211). This isotopic perturbation brings about significant alterations in the NMR spectra, enabling the precise tracking of chemical reactions and the detailed elucidation of molecular structures.
The progress of a deuteration reaction can be effectively monitored using both ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum of the parent compound, 9,9-dimethylfluorene, the protons in the aromatic region produce characteristic signals. chemicalbook.com When deuteration occurs at the C2 position to yield 2-Deuterio-9,9-dimethylfluorene, the signal corresponding to the proton at this specific carbon will either diminish in intensity or vanish entirely. This change serves as a clear and direct indicator of the progress and extent of the deuterium exchange. wiley-vch.de
Similarly, ¹³C NMR spectroscopy is a valuable tool for observing the reaction. The carbon atom that becomes bonded to a deuterium atom (C-D) will show a distinctive triplet pattern in a proton-decoupled ¹³C NMR spectrum, a result of the spin-1 nature of the deuterium nucleus. Additionally, the resonance of this deuterated carbon will experience an upfield shift when compared to its non-deuterated form. This isotopic shift provides unequivocal proof of successful deuteration at a specific molecular site. organicchemistrydata.org
Table 1: Representative ¹H NMR Chemical Shifts for 9,9-Dimethylfluorene This interactive table provides typical chemical shift ranges for the protons in 9,9-dimethylfluorene. In the deuterated analogue, the signal for the proton at the 2-position would be absent.
| Position | Chemical Shift (δ, ppm) |
| H1, H8 | ~7.75 |
| H2, H7 | ~7.35 |
| H3, H6 | ~7.28 |
| H4, H5 | ~7.45 |
| CH₃ | ~1.50 |
While ¹H and ¹³C NMR can confirm that deuterium has been incorporated into the molecule, ²H (Deuterium) NMR spectroscopy provides the most direct and unambiguous method for pinpointing the exact location of the deuterium label. wiley-vch.de The ²H NMR spectrum of this compound will display a single resonance at the chemical shift corresponding to the C2 position. This makes the technique indispensable for verifying the regioselectivity of deuteration reactions, particularly in complex molecules where multiple sites are available for isotopic labeling. The characteristically narrow linewidths observed in ²H NMR spectra enable high-resolution analysis, facilitating the clear differentiation between various deuterated isotopomers.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, which encompasses both Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. researchgate.net Replacing a hydrogen atom with a deuterium atom alters the mass of that position, which in turn significantly modifies the molecule's vibrational frequencies. This provides a wealth of information regarding the molecule's structure and its interactions with its environment.
The most notable consequence of deuteration in the IR and Raman spectra of this compound is the emergence of a new vibrational band that corresponds to the C-D stretching mode. This C-D stretch is typically observed in the 2100-2300 cm⁻¹ region of the spectrum, an area that is generally free from other fundamental molecular vibrations. This makes it a distinct and reliable diagnostic marker for successful deuteration. In contrast, the C-H stretching vibration in the non-deuterated parent compound is found at approximately 3000-3100 cm⁻¹. The shift to a lower frequency upon deuteration is a direct result of the increased reduced mass of the C-D bond in comparison to the C-H bond. Other vibrational modes that involve the deuterated position, such as C-D bending modes, will also show isotopic shifts to lower frequencies, further confirming the site-specific nature of the deuteration.
Table 2: Comparison of C-H and C-D Stretching Frequencies This interactive table highlights the significant difference in the vibrational frequencies of C-H and C-D bonds, a key diagnostic feature in vibrational spectroscopy.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H Stretch | 3000-3100 |
| C-D Stretch | 2100-2300 |
A molecule's vibrational frequencies are also influenced by its three-dimensional shape (conformation) and its interactions with neighboring molecules. nih.govnih.gov By examining the subtle shifts in the IR and Raman spectra of this compound under varying conditions, such as in different solvents or at different temperatures, valuable insights into its conformational preferences and intermolecular interactions can be obtained. For example, a change in the C-D vibrational frequency could indicate that the deuterated part of the molecule is participating in hydrogen bonding or other non-covalent interactions.
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis
Mass spectrometry is a crucial technique for verifying the successful synthesis of this compound and for assessing its isotopic purity. In the mass spectrum, the molecular ion peak (M⁺) of the deuterated compound will be observed at a mass-to-charge ratio (m/z) that is one unit higher than that of the non-deuterated 9,9-dimethylfluorene. nih.gov By carefully comparing the relative intensities of the M⁺ and the (M+1)⁺ peaks, the percentage of deuterium incorporation can be accurately calculated.
Furthermore, the fragmentation pattern observed in the mass spectrum can reveal important details about the molecule's structure and the location of the deuterium atom. The fluorene (B118485) ring system tends to break apart in characteristic ways. By analyzing the masses of the resulting fragment ions in the spectrum of this compound, it is possible to determine whether the deuterium atom is retained or lost during specific fragmentation events. This information helps to elucidate the fragmentation mechanism and provides additional confirmation of the site of deuteration.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. This precision allows for the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
For this compound, HRMS is used to verify the successful incorporation of a single deuterium atom. The theoretical exact mass of the non-deuterated 9,9-dimethylfluorene (C₁₅H₁₄) is calculated based on the most abundant isotopes of carbon (¹²C) and hydrogen (¹H). Similarly, the exact mass of this compound (C₁₅H₁₃D) is calculated using the mass of deuterium (²H).
The ability of a high-resolution mass spectrometer, such as a time-of-flight (ToF) or Orbitrap analyzer, to resolve small mass differences is critical. copernicus.org The mass difference between a proton and a neutron is not exactly zero, leading to a measurable difference in the exact masses of the deuterated and non-deuterated compounds.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for Molecular Formula Confirmation
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) | Observed m/z (Illustrative) | Mass Accuracy (ppm) |
| 9,9-dimethylfluorene | C₁₅H₁₄ | 194.1096 | 194.1094 | -1.03 |
| This compound | C₁₅H₁₃D | 195.1158 | 195.1160 | 1.02 |
This interactive table demonstrates the typical precision of HRMS in confirming the elemental composition. The small deviation between the theoretical and observed mass, expressed in parts per million (ppm), provides high confidence in the molecular formula.
Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Deuterium Content
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes in a sample with extremely high precision. While HRMS confirms the presence of deuterium, IRMS can be employed to quantify the level of deuterium incorporation, ensuring the isotopic purity of this compound. nih.gov
In a typical IRMS workflow for organic compounds, the sample is first combusted to convert it into simple gases like CO₂, H₂, and N₂. For deuterium analysis, the hydrogen gas (containing both ¹H and ²H) is then introduced into the mass spectrometer. The instrument simultaneously measures the ion currents corresponding to H₂⁺ (m/z 2) and HD⁺ (m/z 3), allowing for the precise determination of the deuterium-to-hydrogen (D/H) ratio.
This quantitative data is crucial for studies where the kinetic isotope effect is being measured, as the magnitude of the effect is directly related to the isotopic substitution at the reaction center.
Table 2: Illustrative Isotope Ratio Mass Spectrometry Data for Deuterium Abundance
| Sample | D/H Ratio (δ²H ‰ vs. VSMOW) | Deuterium Enrichment (Atom %) |
| Unlabeled 9,9-dimethylfluorene Standard | -150 | 0.013 |
| This compound (Batch 1) | +650,000 | 98.5 |
| This compound (Batch 2) | +645,000 | 98.0 |
This interactive table illustrates how IRMS data can be used to quantify the high level of deuterium incorporation in synthesized batches of this compound, expressed in delta notation relative to a standard (Vienna Standard Mean Ocean Water - VSMOW) and as atom percent enrichment.
Time-Resolved Spectroscopies for Kinetic Studies
Time-resolved spectroscopy encompasses a range of techniques that monitor changes in a sample as a function of time following an initial perturbation, typically an ultrashort laser pulse. wikipedia.org These methods are essential for studying the kinetics of fast chemical processes, such as proton or deuteron transfer, and for detecting and characterizing fleeting reaction intermediates.
Ultrafast Dynamics of Proton/Deuteron Transfer
The substitution of a proton with a deuteron at the 2-position of the fluorene ring in this compound provides a unique handle for studying proton/deuteron transfer dynamics. The heavier mass of deuterium leads to a lower zero-point energy of the C-D bond compared to the C-H bond. Consequently, the activation energy for breaking the C-D bond is higher, resulting in a slower reaction rate. This phenomenon is known as the kinetic isotope effect (KIE).
Ultrafast pump-probe spectroscopy is a powerful technique to measure these dynamics directly. nih.gov In such an experiment, a "pump" laser pulse excites the molecule to an electronic excited state, potentially initiating a proton or deuteron transfer reaction. A time-delayed "probe" pulse then interrogates the state of the system. By varying the delay time between the pump and probe pulses, the evolution of the excited state and the rate of the transfer process can be mapped out on timescales ranging from femtoseconds to nanoseconds.
For this compound, one could compare its excited-state dynamics to its non-deuterated counterpart. A slower decay of the initial excited state or a slower rise time of a product species in the deuterated compound would be direct evidence of a KIE, confirming the involvement of the C-H/C-D bond in the excited-state process.
Table 3: Illustrative Time-Resolved Data for Proton vs. Deuteron Transfer
| Compound | Excited State Lifetime (ps) | Product Formation Risetime (ps) | Kinetic Isotope Effect (kH/kD) |
| 9,9-dimethylfluorene | 50 | 55 | \multirow{2}{*}{2.5} |
| This compound | 125 | 138 |
This interactive table presents hypothetical time-resolved data that illustrates a significant kinetic isotope effect. The longer lifetimes and risetimes for the deuterated compound are indicative of a slower deuteron transfer process compared to proton transfer.
Transient Intermediate Detection and Characterization
During a chemical reaction, short-lived transient intermediates are often formed. These species are typically highly reactive and present in low concentrations, making them difficult to detect with conventional spectroscopic methods. Time-resolved transient absorption spectroscopy is a key technique for their detection and characterization. ktu.edu
Following the initial pump pulse excitation of this compound, the transient absorption spectrum is recorded at various time delays. This spectrum reveals new absorption features that are not present in the ground state spectrum of the reactant or the steady-state spectrum of the product. These transient absorptions can be assigned to excited states, radical ions, or other intermediates. nih.gov
By analyzing the rise and decay kinetics of these transient absorption bands, the reaction pathway can be pieced together. For instance, in a photo-induced deuteron transfer reaction, one might observe the decay of the initial excited state absorption, followed by the growth and subsequent decay of a transient corresponding to the fluorenyl anion radical, and finally the appearance of the product absorption. The spectral signatures and lifetimes of these intermediates provide a detailed mechanistic picture of the reaction. vu.nl
Table 4: Illustrative Transient Absorption Data for Intermediate Characterization
| Time Delay (ps) | Wavelength (nm) | Species Assignment | Observations |
| 1 | 450 | Excited State (S₁) | Strong absorption immediately after pump pulse. |
| 100 | 580 | Fluorenyl Anion Radical | Growth of a new absorption band, indicating intermediate formation. |
| 500 | 450 | Excited State (S₁) | Significant decay of the initial excited state absorption. |
| 1000 | 580 | Fluorenyl Anion Radical | Decay of the intermediate absorption as it converts to product. |
This interactive table provides a simplified representation of transient absorption data, showing how the evolution of spectral features over time can be used to identify and track the kinetics of transient intermediates in a reaction involving this compound.
Applications of 2 Deuterio 9,9 Dimethylfluorene As a Mechanistic Probe
Probing Enzymatic Reaction Mechanisms
Deuterium (B1214612) labeling is a cornerstone technique in the study of enzyme mechanisms. The difference in mass between hydrogen and deuterium leads to a lower zero-point energy for a C-D bond compared to a C-H bond. Consequently, a greater activation energy is required to break a C-D bond, which can result in a slower reaction rate if this bond cleavage is part of the rate-limiting step of the enzymatic reaction. This phenomenon, known as the primary kinetic isotope effect, provides direct evidence for C-H bond breaking in the transition state.
Even when the C-H bond is not broken, deuterium substitution can still influence reaction rates through secondary kinetic isotope effects. These effects arise from changes in the vibrational frequencies of bonds adjacent to the site of isotopic substitution and can provide insights into changes in hybridization or the steric environment of the reaction center during catalysis. In the context of 2-Deuterio-9,9-dimethylfluorene, observing a KIE upon its interaction with an enzyme would suggest that the C2 position is involved in a critical step of the catalytic cycle. For instance, cytochrome P450 enzymes, which are known to catalyze the oxidation of C-H bonds, are prime candidates for studies utilizing deuterated substrates to probe their mechanisms. The presence of a significant primary deuterium KIE is often indicative that hydrogen abstraction is at least partially rate-limiting in these reactions nih.gov.
The magnitude of the kinetic isotope effect can be used to determine whether C-H bond cleavage is the sole rate-limiting step or one of several partially rate-limiting steps in an enzymatic reaction. A large KIE (typically kH/kD > 2) suggests that C-H bond scission is the primary bottleneck in the reaction sequence. Conversely, a smaller KIE or the absence of one indicates that other steps, such as substrate binding, product release, or conformational changes of the enzyme, are slower and thus mask the effect of deuterium substitution.
By measuring the reaction rates of an enzyme with both 9,9-dimethylfluorene and this compound, researchers can dissect the kinetic profile of the enzyme. For example, isotope effects can be measured on different kinetic parameters, such as Vmax and V/K, to probe different steps in the catalytic cycle nih.gov. An isotope effect on V/K points to a step up to and including the first irreversible step, while an isotope effect on Vmax indicates a rate-limiting step in the later part of the reaction pathway. Such studies are crucial for a complete understanding of enzyme function and for the rational design of enzyme inhibitors or catalysts. For example, in the case of malic enzyme, isotope effects using deuterium-labeled L-malate helped to deduce that at neutral pH, the release of the product TPNH is the rate-limiting step, rather than the hydride transfer itself nih.govacs.org.
| Kinetic Parameter | Observed Isotope Effect (kH/kD) | Interpretation |
| V/K | > 1 | C-H bond cleavage is at least partially rate-limiting in a step up to the first irreversible step. |
| Vmax | > 1 | A step involving the C-H bond is rate-limiting for the overall turnover of the enzyme. |
| V/K | ≈ 1 | C-H bond cleavage is not rate-limiting in the initial steps of the reaction. |
| Vmax | ≈ 1 | A step other than C-H bond cleavage is the slowest step in the catalytic cycle. |
Investigation of Material Science Applications
In polymer science, deuterated monomers are invaluable tools for investigating polymerization mechanisms and the structure and dynamics of polymer chains. Neutron scattering techniques, in particular, benefit greatly from selective deuteration due to the significant difference in the neutron scattering lengths of hydrogen and deuterium. This "contrast variation" allows for the detailed analysis of specific components within a polymer structure.
The synthesis of deuterated polymers typically involves the use of deuterated monomers, as direct H-D exchange on the polymer is often difficult. The development of synthetic routes to deuterated monomers is therefore a critical area of research.
| Technique | Information Gained from Deuteration |
| Small-Angle Neutron Scattering (SANS) | Polymer chain conformation, size, and morphology in blends and solutions. |
| Neutron Reflectometry (NR) | Structure of thin polymer films and interfaces. |
| Inelastic Neutron Scattering (INS) | Polymer chain dynamics and vibrational modes. |
Fluorene (B118485) derivatives are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their excellent charge transport properties and high fluorescence quantum yields. The substitution of hydrogen with deuterium in organic semiconductors can have a subtle but significant impact on their electronic properties. This is known as the deuterium isotope effect in organic semiconductors.
The primary influence of deuteration in this context is on the vibrational modes of the molecule. The C-D bond has a lower vibrational frequency than the C-H bond. Since charge transport in organic materials is often mediated by molecular vibrations (phonons), this change can affect charge carrier mobility. The effect can be complex; in some cases, deuteration has been predicted to reduce charge mobility due to nuclear tunneling effects, while in other instances, it can enhance device stability by strengthening C-H bonds against degradation pathways. For example, replacing labile C-H bonds with C-D bonds in OLED host materials has been shown to significantly increase device lifetime without compromising efficiency mdpi.com.
Although direct experimental data on this compound in organic electronic devices is not available, studies on other deuterated organic materials provide a basis for expected outcomes. The impact of deuteration is typically more pronounced when the substituted C-H bond is actively involved in vibrations that couple with the charge carriers.
| Property | Potential Effect of Deuteration | Underlying Principle |
| Charge Carrier Mobility | May decrease or increase | Alteration of electron-phonon coupling due to changes in vibrational frequencies. |
| Device Lifetime (OLEDs) | Can increase | Increased stability of C-D bonds compared to C-H bonds, reducing chemical degradation. |
| Photostability | May improve | Higher bond dissociation energy of C-D bonds can lead to greater resistance to photochemical degradation. |
Development of New Synthetic Methodologies
The synthesis of isotopically labeled compounds often requires the development of novel or modified synthetic routes. While a specific, documented synthesis for this compound is not prominent in the literature, its preparation can be conceptualized based on established methods for the synthesis of fluorene derivatives and general deuteration techniques.
A plausible approach would involve the synthesis of a suitable precursor, such as 2-bromo-9,9-dimethylfluorene (B1278457), followed by a deuterium-for-halogen exchange reaction. This could be achieved using a deuterium source like D2O in the presence of a suitable catalyst. Alternatively, a precursor with a functional group at the 2-position that can be readily converted to a C-D bond, such as a carboxylic acid or an aldehyde, could be employed.
Optimization of Industrial Chemical Processes
In the landscape of industrial chemistry, marginal gains in reaction efficiency can culminate in substantial economic and environmental advantages. A fundamental understanding of the operative mechanism of a catalytic or synthetic process is crucial for its targeted optimization. This compound can be utilized to dissect the mechanistic details of reactions that involve the activation or functionalization of C-H bonds on the aromatic ring, which are prevalent in industrial applications such as the synthesis of polymers and specialty chemicals.
A comparison of the reaction rates of this compound with its non-deuterated isotopologue, 9,9-dimethylfluorene, can reveal a primary kinetic isotope effect (kH/kD > 1). Such an observation would signify that the C-H bond at the 2-position is cleaved during the rate-determining step of the reaction. This piece of information is invaluable for the rational design of catalysts and the optimization of process parameters. For example, if C-H activation is identified as the rate-limiting step, research and development efforts can be concentrated on creating catalysts that exhibit a lower activation barrier for this specific molecular transformation.
Detailed Research Findings:
While specific, documented industrial case studies for this compound are not widely available in the public domain, its potential utility can be illustrated through a hypothetical scenario. Consider a palladium-catalyzed C-H arylation of 9,9-dimethylfluorene, a class of reaction frequently employed in the production of organic electronic materials.
Interactive Data Table: Hypothetical Kinetic Isotope Effects in a Palladium-Catalyzed Arylation
| Catalyst System | Substrate | Rate Constant (k) | kH/kD | Implication for Rate-Determining Step |
| Pd(OAc)₂ / Ligand A | 9,9-dimethylfluorene | kH = 2.5 x 10⁻⁴ s⁻¹ | 5.0 | C-H bond cleavage is likely rate-determining. |
| Pd(OAc)₂ / Ligand A | This compound | kD = 0.5 x 10⁻⁴ s⁻¹ | ||
| Pd(OAc)₂ / Ligand B | 9,9-dimethylfluorene | kH = 1.8 x 10⁻⁴ s⁻¹ | 1.1 | C-H bond cleavage is not rate-determining. |
| Pd(OAc)₂ / Ligand B | This compound | kD = 1.6 x 10⁻⁴ s⁻¹ |
This table exemplifies how the determination of the KIE using this compound could inform the selection of an optimal catalyst system. In this illustrative case, the use of Ligand A results in a process where C-H activation is the kinetic bottleneck, whereas Ligand B facilitates a more balanced catalytic cycle where C-H activation is not the slowest step.
Green Chemistry Approaches with Deuterated Reagents
The principles of green chemistry advocate for the design of chemical products and processes that minimize or eradicate the use and generation of substances hazardous to human health and the environment. The application of deuterated reagents such as this compound is in harmony with these principles, as it facilitates the development of more efficient and selective catalytic reactions. This, in turn, contributes to a reduction in waste and lower energy consumption.
By affording a more profound comprehension of reaction mechanisms, mechanistic probes aid in the creation of catalysts that can function under milder reaction conditions, utilize less toxic solvents, and demonstrate higher atom economy. For instance, the elucidation of a reaction mechanism can pave the way for the substitution of a stoichiometric reagent with a catalytic alternative, which is a fundamental tenet of green chemistry.
Detailed Research Findings:
The role of this compound in the context of green chemistry can be envisioned in the development of highly selective C-H functionalization reactions. The formation of undesired side products is a significant contributor to waste in chemical synthesis. A clear understanding of the reaction mechanism can enable the suppression of these competing pathways.
Interactive Data Table: Hypothetical Selectivity Study in a C-H Functionalization Reaction
| Catalyst | Substrate | Desired Product Yield (%) | Side Product Yield (%) | kH/kD for Side Product Formation | Green Chemistry Implication |
| Catalyst X | 9,9-dimethylfluorene | 70 | 30 | 4.5 | The significant KIE suggests that the formation of the side product can be mitigated by modifying the C-H activation step. |
| Catalyst X | This compound | 75 | 25 | ||
| Catalyst Y | 9,9-dimethylfluorene | 95 | 5 | 1.2 | Catalyst Y exhibits greater selectivity, and the absence of a significant KIE for the side product indicates it is formed via a different, less favorable pathway. |
| Catalyst Y | This compound | 96 | 4 |
This table illustrates how this compound could be instrumental in guiding the development of a more selective, and therefore "greener," catalytic system. By comprehending the role of C-H activation in the formation of byproducts, a more efficient and sustainable chemical process can be rationally designed.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Isotope Effect Prediction
The prediction of kinetic isotope effects (KIEs) is fundamental to understanding reaction mechanisms and designing novel catalysts. Traditionally, these predictions have relied on complex and computationally expensive quantum mechanical calculations. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field.
ML models, trained on vast datasets of experimental and calculated reaction data, can learn the intricate relationships between molecular structure and reactivity. For a molecule like 2-Deuterio-9,9-dimethylfluorene, AI can be leveraged to:
Predict Kinetic Isotope Effects with High Accuracy: By inputting the structures of the deuterated and non-deuterated reactants and transition states, ML algorithms can rapidly predict the KIE for a given reaction. This can accelerate the screening of potential synthetic routes and catalytic systems.
Elucidate Reaction Mechanisms: Deviations between predicted and experimental KIEs can provide valuable insights into the nuances of a reaction mechanism, such as the degree of bond breaking/formation in the transition state or the presence of quantum tunneling.
Optimize Reaction Conditions: AI can be used to build predictive models that correlate reaction conditions (e.g., temperature, catalyst, solvent) with the observed KIE, thereby enabling the optimization of reactions for specific outcomes.
| Machine Learning Model | Potential Application for this compound | Predicted Outcome |
| Gradient Boosting | Prediction of primary KIE in C-H activation reactions. | Accurate prediction of reaction rates and mechanistic insights. |
| Neural Networks | Modeling complex, non-linear relationships in catalysis. | Identification of optimal catalysts for deuteration. |
| Support Vector Machines | Classification of reaction types based on KIE data. | Rapid screening of reaction pathways. |
Advanced Spectroscopic Methodologies for Real-Time Mechanistic Monitoring
The study of reaction mechanisms involving deuterated species like this compound can be significantly enhanced by the application of advanced spectroscopic techniques capable of real-time monitoring. These methods provide a dynamic picture of the reaction as it unfolds, offering insights that are often missed by traditional endpoint analysis.
Emerging techniques that hold great promise include:
Operando Spectroscopy: Techniques such as operando Raman and infrared (IR) spectroscopy allow for the direct observation of catalyst and reactant species under actual reaction conditions. This would be invaluable for studying the C-H (or C-D) activation steps in the synthesis or functionalization of this compound.
Time-Resolved Spectroscopy: Ultrafast techniques like transient absorption spectroscopy can probe the excited-state dynamics of fluorene (B118485) derivatives. For this compound, this could reveal the influence of deuteration on photophysical processes relevant to applications in organic electronics.
Deuterium (B1214612) NMR Spectroscopy: While established, the application of 2H NMR in combination with advanced pulse sequences can provide detailed information about the local environment and dynamics of the deuterium label within the molecule and its interactions with other species.
Rational Design of Deuterated Fluorene Derivatives for Specific Research Applications
The 9,9-dimethylfluorene scaffold is a versatile building block in materials science, particularly in the field of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of deuterium at the 2-position can be a key strategy in the rational design of new materials with enhanced performance and stability.
The "deuterium effect" can be exploited to:
Improve Device Longevity: The C-D bond is stronger than the C-H bond, making it more resistant to cleavage. In the context of OLEDs, this can suppress degradation pathways that are initiated by C-H bond scission in the fluorene core, leading to devices with longer operational lifetimes.
Tune Photophysical Properties: Deuteration can subtly alter the vibrational modes of the molecule, which can in turn influence non-radiative decay pathways from the excited state. This can lead to higher photoluminescence quantum yields and improved efficiency in light-emitting devices.
Enhance Charge Transport: The modification of vibrational frequencies upon deuteration can also impact electron-phonon coupling, a key factor governing charge mobility in organic semiconductors. Judicious placement of deuterium could therefore be used to optimize charge transport properties.
| Property | Effect of Deuteration at the 2-position | Potential Application |
| C-H/C-D Bond Strength | Increased | Enhanced stability in OLEDs |
| Vibrational Frequencies | Altered | Improved photoluminescence quantum yield |
| Electron-Phonon Coupling | Modified | Optimized charge mobility in OFETs |
Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biology
The unique properties of this compound make it a compelling candidate for cross-disciplinary research. The fluorene core itself is of interest in various fields, and the addition of a deuterium label opens up new avenues of investigation.
Organic Chemistry and Materials Science: The synthesis of this compound and its subsequent polymerization or functionalization can lead to novel polymers and small molecules for advanced materials. For example, its incorporation into conjugated polymers could lead to more stable and efficient materials for flexible electronics and sensors. The study of its non-linear optical properties could also be a fruitful area of research. google.com
Organic Chemistry and Biology: While 9,9-dimethylfluorene itself is not typically considered a biologically active molecule, fluorene derivatives have been explored for various biomedical applications. The deuteration at the 2-position could be used as a mechanistic probe to study the metabolic pathways of fluorene-based compounds if they were to be investigated as potential therapeutic agents or biological probes. The kinetic isotope effect could provide valuable information on enzyme-catalyzed reactions involving C-H bond activation.
Materials Science and Biology: Fluorescent probes are essential tools in biological imaging. The high fluorescence quantum yield of many fluorene derivatives makes them attractive candidates for this purpose. The enhanced photostability that can be imparted by deuteration could lead to the development of more robust and reliable fluorescent labels for long-term cellular imaging studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
